A Technical Guide to the Chemical Properties of (S)-2-Bromo-3-methylbutanoic Acid
A Technical Guide to the Chemical Properties of (S)-2-Bromo-3-methylbutanoic Acid
Introduction
(S)-2-Bromo-3-methylbutanoic acid, also known as (S)-α-Bromoisovaleric acid, is a chiral halogenated carboxylic acid.[1][2] As a derivative of the amino acid valine, this compound serves as a valuable and versatile building block in organic synthesis. Its specific stereochemistry and the presence of two reactive functional groups—a carboxylic acid and an alpha-bromo substituent—make it a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and common experimental considerations for researchers and drug development professionals.
Physicochemical Properties
(S)-2-Bromo-3-methylbutanoic acid is typically a white to pale yellow or beige crystalline solid or powder at room temperature.[1][2][3][4] It is moderately soluble in water and highly soluble in common organic solvents such as ethanol, methanol, and diethyl ether.[1]
A summary of its key quantitative properties is presented below. Note that some reported values may correspond to the racemic mixture (DL-α-Bromo-β-methylbutyric acid) but are included for reference.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [1][2][5][6] |
| Molecular Weight | 181.03 g/mol | [1][4][5][6] |
| CAS Number | 26782-75-2 ((S)-enantiomer) | [5] |
| 565-74-2 (racemic) | [2][3][6] | |
| Appearance | White to beige crystalline powder or chunks | [3][4] |
| Melting Point | 39-42 °C | [3] |
| Boiling Point | 124-126 °C at 20 mmHg | [3] |
| 230 °C at 760 mmHg | [4][7] | |
| Solubility | Water: Very slightly soluble / Moderately soluble | [1] |
| Alcohol: Soluble | [3] | |
| Diethyl Ether: Soluble | ||
| Density | ~1.5 g/cm³ | [4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| XLogP3 | 1.9 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of (S)-2-Bromo-3-methylbutanoic acid.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5] These techniques are used to confirm the carbon skeleton, the position of the bromine atom, and the presence of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: IR spectra are available for both the gas and condensed phases.[8][9] Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C-Br stretches in the fingerprint region.
Chemical Reactivity and Applications
The reactivity of (S)-2-Bromo-3-methylbutanoic acid is dominated by its two functional groups: the alpha-bromo substituent and the carboxylic acid.
3.1. Nucleophilic Substitution The bromine atom is located at the alpha-carbon (the carbon adjacent to the carboxyl group), making it a good leaving group and highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of a wide range of functional groups at the C2 position, making it a valuable chiral synthon.
A generalized reaction pathway for (S)-2-Bromo-3-methylbutanoic acid.
3.2. Carboxylic Acid Reactions The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction, providing another handle for molecular elaboration.
3.3. Key Applications Due to its versatile reactivity, this compound is used in several areas of chemical synthesis:
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing various drug candidates and complex molecules.[2] It has been used to prepare fructosyl peptide oxidase inhibitors.[10]
-
Amino Acid Derivatives: It has been specifically used in the preparation of optically active N-methylvalines.
-
Biochemical Research: The compound and its enantiomer have been used to study the stereoselective conjugation of glutathione (GSH) by glutathione transferase enzymes in rats.[3][4][10]
Experimental Protocols
While specific, detailed protocols are proprietary to individual research labs, the following sections outline the general methodologies for the synthesis and purification of α-bromo acids like the title compound.
4.1. Synthesis via Hell-Volhard-Zelinsky Reaction A common method for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
A typical workflow for the synthesis of an α-bromo acid via the HVZ reaction.
Methodology:
-
Reaction Setup: The starting material, 3-methylbutanoic acid, is charged into a reaction vessel equipped with a reflux condenser and dropping funnel. A catalytic amount of PBr₃ is added.
-
Bromination: Elemental bromine (Br₂) is added dropwise to the mixture at an elevated temperature. The reaction is typically refluxed until completion, which can be monitored by techniques like TLC or GC.
-
Workup: Once the reaction is complete, it is cooled, and excess bromine is quenched. The crude product is often worked up using an aqueous extraction to remove inorganic byproducts.
-
Purification: The final product is typically purified by vacuum distillation to yield the high-purity α-bromo acid.[11]
4.2. Purification and Analysis Workflow Post-synthesis, a standard workflow is employed to isolate and verify the pure compound.
A general workflow for the purification and analysis of the final product.
Methodology:
-
Washing: The organic layer from the workup is washed sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any remaining starting acid), and finally with a saturated sodium chloride (brine) solution.[12]
-
Drying: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]
-
Isolation: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation.[11]
-
Analysis: The final, purified product is analyzed by NMR and IR spectroscopy to confirm its structure and assess its purity.[5][12]
Safety and Handling
(S)-2-Bromo-3-methylbutanoic acid is a hazardous chemical that requires careful handling in a laboratory setting.[13]
5.1. Hazard Classification The compound is classified as corrosive and acutely toxic. It causes severe skin burns and serious eye damage.[5][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[5]
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Source:[5] |
5.2. Recommended Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles and a face shield.[13]
-
Ventilation: Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a designated corrosives area.[13]
Conclusion
(S)-2-Bromo-3-methylbutanoic acid is a chiral building block of significant utility in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity at both the alpha-carbon and the carboxylic acid moiety make it an important intermediate for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe application in research and development.
References
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- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 7. 2-bromo-3-methylbutanoic acid [stenutz.eu]
- 8. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 10. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
- 11. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 12. collected.jcu.edu [collected.jcu.edu]
- 13. fishersci.com [fishersci.com]
